Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
This compound is a derivative of nitrofuran, which is a class of drugs that possess a broad spectrum of antibacterial and antifungal activity . It also contains a tetrahydrothieno[2,3-c]pyridine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrofuran moiety could increase its polarity, potentially affecting its solubility and stability .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Phosphine-Catalyzed Annulations
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This method showcases the potential for creating complex molecules, including the target compound through modifications in the synthesis pathway (Zhu, Lan, & Kwon, 2003).
Heterocyclic Compound Synthesis
The synthesis of novel pyrido and thieno pyrimidine derivatives illustrates the application of these compounds in creating fused systems with potential for diverse chemical and pharmacological properties. Such synthetic strategies could be applied to the target compound for exploring its utility in various scientific fields (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Pyridothienopyrimidines and Triazines
Some derivatives of thieno pyridine compounds have been evaluated for their in vitro antimicrobial activities, suggesting a potential application of the target compound in developing new antimicrobial agents. This aligns with the scientific interest in novel compounds with effective antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Potential Pharmacological Applications
Vasodilator and Antihypertensive Activities
The synthesis and testing of 4-aryl-4,7-dihydrothieno pyridine derivatives for binding affinity to Ca2+ channels, coronary vasodilator effect, and antihypertensive activity in animals demonstrate the pharmacological potential of such compounds. The detailed structure-activity relationships provide insights into how modifications, possibly including the target compound, can enhance pharmacological potencies (Adachi et al., 1988).
Mechanism of Action
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-17(2)8-9-12(16(23)26-5)15(28-13(9)18(3,4)20-17)19-14(22)10-6-7-11(27-10)21(24)25/h6-7,20H,8H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUQCVNDQHVRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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